3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-3-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)10(14-13-8)7-17-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHBAIGMHZEEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)COC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with formaldehyde and phenol in the presence of a base to form the desired pyrazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.
Scientific Research Applications
3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxymethyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Key Observations :
- Substituent Effects on Yield: The diphenyl derivative (80% yield) outperforms the phenoxymethyl analog (91%) and the amino-phenyl variant (56%), suggesting steric or electronic factors influence hydrolysis efficiency .
- Melting Points: The amino-substituted compound (156–157°C) has a higher melting point than the phenoxymethyl analog (152.8–153.4°C), likely due to stronger intermolecular hydrogen bonding from the NH₂ group .
Spectral and Electronic Properties
Table 2: Spectral Data Comparison
Key Observations :
- Carboxylic Acid Stretching : All compounds show C=O stretches near 1650 cm⁻¹, consistent with carboxylic acid groups .
- Aromatic Environments: The phenoxymethyl derivative exhibits complex splitting (δ 6.93–7.52 ppm) due to two distinct aromatic rings, while the diphenyl analog likely has simpler splitting patterns .
Biological Activity
3-Methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its unique substitution pattern, which enhances its interaction with biological targets. The phenoxymethyl group increases binding affinity through hydrophobic interactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions with enzymes and receptors.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of D-amino acid oxidase (DAO). DAO is involved in the metabolism of D-amino acids, and its inhibition can lead to reduced oxidative stress in cells. Studies have shown that this compound effectively inhibits DAO activity, contributing to its protective effects against cellular damage.
Cellular Effects
The compound has demonstrated significant effects on various cell types, influencing cell signaling pathways and gene expression. Notably, it has been observed to protect against oxidative stress, which is crucial for maintaining cellular homeostasis. This protective effect is particularly important in conditions characterized by elevated oxidative stress, such as neurodegenerative diseases .
The mechanism by which this compound exerts its effects involves specific interactions with molecular targets. The binding to DAO prevents the enzyme's activity, leading to altered metabolic pathways that reduce the production of reactive oxygen species (ROS). This inhibition not only protects cells from damage but also modulates various cellular processes.
Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : In animal models, administration of this compound showed a significant reduction in markers of oxidative stress in brain tissues. This suggests its potential use in treating neurodegenerative disorders where oxidative damage is prevalent .
- Antinociceptive Properties : Research has indicated that this compound may possess analgesic properties. In formalin-induced pain models, it demonstrated a reduction in pain responses, suggesting possible applications in pain management .
Data Tables
| Biological Activity | Mechanism | Observations |
|---|---|---|
| Inhibition of D-amino acid oxidase | Binding to DAO | Reduced oxidative stress in cellular models |
| Neuroprotection | Modulation of ROS production | Decreased markers of oxidative damage |
| Antinociceptive effects | Interaction with pain pathways | Significant reduction in pain responses |
Q & A
Q. What synthetic methodologies are effective for preparing 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical route involves reacting precursors like 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃) to introduce the phenoxymethyl group. Subsequent hydrolysis of ester intermediates yields the carboxylic acid derivative. Key steps include:
- Nucleophilic aromatic substitution : Phenol derivatives react with halogenated pyrazole intermediates in polar aprotic solvents (e.g., DMF) .
- Hydrolysis : Ethyl ester intermediates are hydrolyzed using NaOH or LiOH in aqueous THF/MeOH to generate the free carboxylic acid .
Characterization via ¹H/¹³C NMR, IR, and mass spectrometry ensures structural fidelity .
Q. How is the purity and structural integrity of the compound validated?
Purity is assessed via elemental analysis (>95% purity), while structural confirmation employs:
- ¹H/¹³C NMR : Key signals include δ ~3.83 ppm (N–CH₃), δ ~5.36–5.45 ppm (–OCH₂Ph and –CH₂OPh), and aromatic protons at δ ~6.93–7.52 ppm .
- IR spectroscopy : Peaks at ~1653 cm⁻¹ (C=O stretch) and ~1224 cm⁻¹ (C–O–C ether linkage) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 339 [M+H]⁺) validate molecular weight .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Testing against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric methods to monitor NADH oxidation .
- Antimicrobial activity : Broth microdilution assays (MIC values) against bacterial/fungal strains .
- Antioxidant potential : DPPH radical scavenging assays quantify free radical neutralization capacity .
Advanced Research Questions
Q. How can computational modeling optimize its pharmacological profile?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity. Molecular docking (AutoDock/Vina) identifies binding poses in enzyme active sites (e.g., DHODH or PPAR-γ), guiding structural modifications for enhanced affinity .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) are addressed by:
- Variable temperature NMR : Identifies dynamic processes (e.g., rotamers) affecting signal splitting .
- X-ray crystallography : Resolves ambiguity in regiochemistry or stereochemistry by providing unambiguous bond lengths/angles .
- Comparative analysis : Cross-referencing with spectra of structurally analogous pyrazole derivatives .
Q. How do structural modifications influence its bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Phenoxymethyl group : Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., –NO₂) increases enzyme inhibition potency .
- Carboxylic acid moiety : Critical for hydrogen bonding with target enzymes. Esterification reduces activity, confirming the acid’s role in binding .
- Pyrazole core : Methyl substitution at position 3 stabilizes the planar conformation, optimizing π-π stacking in enzyme pockets .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Key issues include low yields in nucleophilic substitution steps and ester hydrolysis side reactions. Solutions:
- Catalyst optimization : Using Pd(PPh₃)₄ or CuI improves coupling efficiency in aryloxy group introduction .
- Reaction monitoring : HPLC or TLC tracks intermediate formation to minimize over-hydrolysis .
- Purification : Flash chromatography (silica gel, EtOAc/hexane) isolates high-purity product .
Methodological Insights from Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
